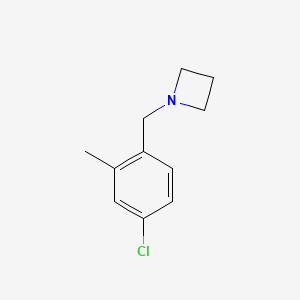
1-(4-Chloro-2-methylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methylbenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound, specifically, features a 4-chloro-2-methylbenzyl group attached to the azetidine ring, making it a valuable entity in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)azetidine typically involves the reaction of 4-chloro-2-methylbenzylamine with azetidinone under specific conditions. The process may include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Catalytic Methods: Employing catalysts such as palladium or nickel to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processes: Conducted in reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Processes: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the azetidine ring to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the benzyl position using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, alkyl halides.
Major Products:
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methylbenzyl)azetidine finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound with a simple four-membered ring.
4-Chloro-2-methylbenzylamine: Lacking the azetidine ring but containing the benzyl group.
N-Benzylazetidine: Featuring a benzyl group without the chloro and methyl substituents.
Uniqueness: 1-(4-Chloro-2-methylbenzyl)azetidine stands out due to the presence of both the azetidine ring and the 4-chloro-2-methylbenzyl group. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
1-[(4-chloro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
CDPJHERSMYPFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


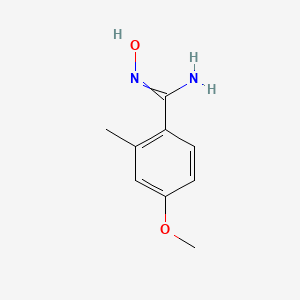

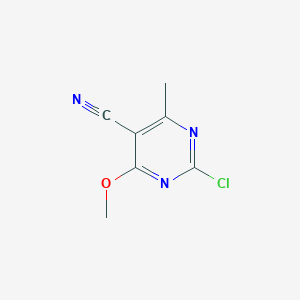
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
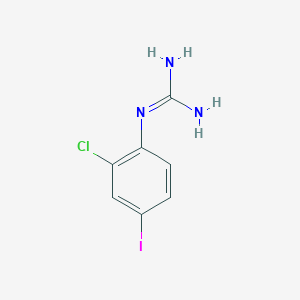

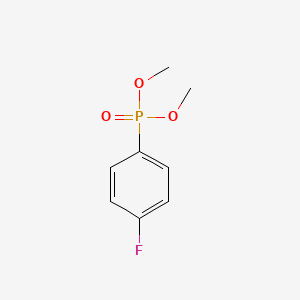




![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
